N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide
Description
N²-[3-(1,3-Benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a hybrid heterocyclic compound featuring a 4,5-dimethoxy-substituted indole core conjugated to a benzothiazole moiety via a carboxamide linker. The indole scaffold is a privileged structure in medicinal chemistry, known for its role in modulating biological targets such as kinases and GPCRs . The benzothiazole group contributes π-π stacking interactions and hydrogen-bonding capabilities, often observed in antitumor and antimicrobial agents .
Properties
Molecular Formula |
C21H20N4O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H20N4O4S/c1-28-16-8-7-13-12(19(16)29-2)11-15(23-13)20(27)22-10-9-18(26)25-21-24-14-5-3-4-6-17(14)30-21/h3-8,11,23H,9-10H2,1-2H3,(H,22,27)(H,24,25,26) |
InChI Key |
XHFKJKIKOAAZLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl formamide (DMF), chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and anticancer properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s unique features are compared to similar derivatives in Table 1:
Key Observations :
- Linker Flexibility : The carboxamide linker in the target compound and 879429-33-1 allows conformational flexibility, whereas rigid ketones (e.g., 930543-24-1) may restrict binding modes.
- Heterocycle Synergy : Benzothiazole and indole combinations (target compound) are associated with dual π-π stacking and hydrogen-bonding motifs, whereas furan (879429-33-1) or benzofuran (930543-24-1) analogs prioritize planar aromatic interactions.
Structural and Conformational Analysis
Crystallographic studies of similar compounds (e.g., 2a-2c ) using software like ORTEP-3 and WinGX reveal nonplanar puckering in heterocyclic rings. For the target compound:
- Ring Puckering : The indole and benzothiazole rings may adopt puckered conformations described by Cremer-Pople coordinates , influencing binding pocket compatibility.
- Hydrogen Bonding : The carboxamide linker can form intramolecular H-bonds, stabilizing a bioactive conformation, as seen in 879429-33-1 .
Biological Activity
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.
Structural Overview
The molecular formula of this compound is C₁₇H₁₈N₄O₃S. Its structure includes:
- Benzothiazole moiety : Known for its role in various biological activities, particularly in anticancer and antimicrobial applications.
- Indole framework : Commonly associated with neuroactive compounds and has shown promise in cancer therapy.
- Carboxamide functional group : Enhances solubility and bioavailability.
Anticancer Properties
Preliminary studies have indicated that this compound exhibits significant anticancer activity. Research suggests that it may act as an inhibitor of key enzymes involved in cellular signaling pathways related to cancer proliferation and survival. Specifically, it has shown potential against various cancer cell lines, including:
- MCF-7 (breast cancer) : Demonstrated cytotoxic effects with IC₅₀ values indicating effective inhibition of cell growth.
- MDA-MB-468 (triple-negative breast cancer) : Exhibited enhanced selectivity and potency compared to standard treatments like gefitinib .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The compound's mechanism appears to involve the modulation of protein kinases and other cellular signaling pathways. It may inhibit Akt phosphorylation, which is crucial for cell survival and proliferation. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Comparative Studies
Compounds structurally similar to this compound have also been evaluated for their biological activities:
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxyindole | Indole framework | Anticancer properties |
| Benzothiazole derivatives | Benzothiazole core | Antimicrobial activity |
| Indolecarboxamides | Carboxamide group | Protein kinase inhibition |
The dual functionality of this compound may provide synergistic effects that enhance its therapeutic potential beyond simpler analogs.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
- Synergistic Effects with Other Drugs : In combination therapy studies with gefitinib, the compound exhibited enhanced efficacy in inhibiting tumor growth in MDA-MB-468 cells, suggesting potential for combination regimens in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
